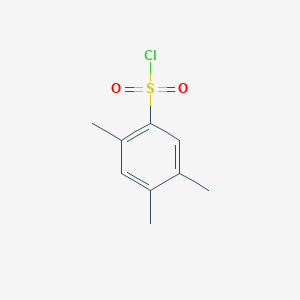

2,4,5-Trimethylbenzenesulfonyl chloride

説明

The compound 2,4,5-Trimethylbenzenesulfonyl chloride is a chemical species that can be derived from 2,4,5-trimethylbenzenesulfonic acid. While the provided papers do not directly discuss 2,4,5-Trimethylbenzenesulfonyl chloride, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions, as seen in the synthesis of various substituted benzene derivatives. For example, the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium yields polystannylated benzene derivatives, which can be further converted to chloromercurio benzenes using mercuric chloride . This suggests that halogenation and subsequent reactions with metal halides could be a potential route for synthesizing 2,4,5-Trimethylbenzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,5-trimethylbenzenesulfonic acid dihydrate, has been determined using X-ray diffraction analysis. This compound crystallizes in a monoclinic system and forms a 2D hydrogen bond network in the crystal structure . Similarly, the structure of sterically congested derivatives like (4R)-(-)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone has been elucidated, revealing a triclinic system and the presence of intermolecular π-π and CH-π interactions . These findings provide a basis for understanding the potential molecular structure of 2,4,5-Trimethylbenzenesulfonyl chloride.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is typically characterized by their ability to form sulfonamides and sulfonate esters. For instance, methyl 2-(p-toluenesulfonamido)benzoate is prepared by the condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride . This indicates that 2,4,5-Trimethylbenzenesulfonyl chloride could similarly react with amines and alcohols to form corresponding sulfonamides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For example, 2,4,5-trimethylbenzenesulfonic acid dihydrate shows proton conductivity and its aggregation state is affected by environmental humidity . The crystal structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals that these molecules are cross-linked into a framework by hydrogen bonds . These insights suggest that 2,4,5-Trimethylbenzenesulfonyl chloride may also exhibit unique physical properties and reactivity based on its molecular structure and environmental conditions.

科学的研究の応用

Synthesis and Antibacterial Activity

- Synthesis of Benzenesulfonyl Hydrazones : Research by Popiołek et al. (2021) demonstrated the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds showed promising antimicrobial properties, particularly against Gram-positive bacterial strains.

Solid-Phase Synthesis Applications

- Polymer-Supported Benzenesulfonamides : Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, in various chemical transformations, including the synthesis of privileged scaffolds. This indicates a broad utility in synthetic chemistry (Fülöpová & Soural, 2015).

Applications in Analytical Chemistry

- Detection of Estrogens : A study by Higashi et al. (2006) highlighted the use of nitrobenzenesulfonyl chloride derivatives in enhancing the detection of estrogens in biological fluids using LC-MS, showcasing its role in improving analytical sensitivity and specificity (Higashi et al., 2006).

Proton Conductivity Studies

- 2,4,5-Trimethylbenzenesulfonic Acid Dihydrate : Pisareva et al. (2018) isolated 2,4,5-trimethylbenzenesulfonic acid dihydrate and investigated its crystal structure and proton conductivity. The study found that the proton and deuterium in the cations shifted within the strong hydrogen bond, indicating potential applications in humidity sensing and proton-conducting materials (Pisareva et al., 2018).

Antibacterial and Enzyme Inhibition

- N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) Benzenesulfonamides : Abbasi et al. (2015) synthesized derivatives of 4-methylbenzenesulfonyl chloride and evaluated their antibacterial and enzyme inhibition potentials. The compounds showed strong antibacterial properties and moderate enzyme inhibition, suggesting their potential as therapeutic agents (Abbasi et al., 2015).

Safety And Hazards

While specific safety data for 2,4,5-Trimethylbenzenesulfonyl chloride was not found, sulfonyl chlorides are generally considered to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and any spills should be absorbed to prevent material damage .

特性

IUPAC Name |

2,4,5-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHIKFWALHYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

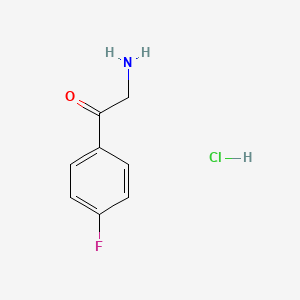

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536275 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethylbenzenesulfonyl chloride | |

CAS RN |

92890-80-7 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)